3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

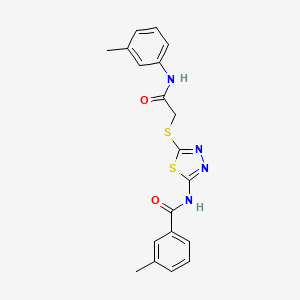

The compound 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methyl group at the meta position of the benzene ring and a thioether-linked 2-oxoethylamino-m-tolyl moiety.

Cyclization of benzoylisothiocyanate with thiosemicarbazide to form the 1,3,4-thiadiazole scaffold .

Functionalization at the 5-position of the thiadiazole ring via nucleophilic substitution or condensation reactions. For example, the thioether linkage could be introduced by reacting a thiol-containing intermediate with 2-bromoacetamide derivatives .

Characterization via IR (confirming C=O and C=S stretches), NMR (assigning aromatic and alkyl protons), and mass spectrometry .

Properties

IUPAC Name |

3-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-5-3-7-14(9-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMQMXJCOLJQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,3,4-thiadiazole-benzamide hybrids with demonstrated anticancer and antimicrobial activities. Below is a comparative analysis with key analogs:

Key Trends and Mechanistic Insights

Anticancer Activity: Chalcone-thiadiazole hybrids (e.g., 5a, 5f) exhibit strong cytotoxicity against leukemia HL-60 cells (IC50 = 6.92–16.35 µM) but show poor selectivity (toxic to normal lung MRC-5 cells) .

Antimicrobial Activity :

- Oxadiazole-thiadiazole hybrids (e.g., 6e , 6k ) inhibit Candida species (MIC = 8–32 µg/mL) by disrupting ergosterol biosynthesis, a mechanism shared with azole antifungals .

- The target compound’s 2-oxoethylthio linker is structurally analogous to antifungal derivatives, suggesting possible ergosterol-targeting activity .

Synthetic Feasibility: Compounds with electron-withdrawing groups (e.g., nitro in 4g) require harsher reaction conditions but often show higher stability . The target compound’s methyl and m-tolyl groups likely simplify synthesis compared to nitro- or cyano-substituted analogs .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 3-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis involves multi-step heterocyclic coupling reactions. Critical steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 60–80°C .

- Amide bond formation : Coupling of the thiadiazole intermediate with m-tolylaminoethylthio groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Yields >70% are achieved with strict control of stoichiometry (1:1.2 molar ratio of reactants), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiadiazole C-2 substitution) and amide bond formation. For example, the m-tolylamino proton appears as a singlet at δ 7.2–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 441.08) and detects synthetic intermediates .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization .

Q. How to design initial biological screening assays to evaluate its therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µM suggest potency .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). Dose-response curves (1–100 µM) and selectivity indices (normal vs. cancer cells) are critical .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics or metabolic instability. Strategies include:

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the thioether bond in liver microsomes) .

- Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What strategies are effective for analyzing and purifying synthetic by-products?

- Methodological Answer :

- HPLC Purification : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to resolve regioisomers or unreacted intermediates. Retention times vary by 1–2 minutes for structurally similar impurities .

- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguous NMR signals (e.g., confirming thiadiazole N-1 vs. N-3 substitution) .

Q. How can computational approaches guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). The thiadiazole ring shows hydrogen bonding with Lys721 (binding energy ≤−8.5 kcal/mol) .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ values) with IC₅₀ data. Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity .

Q. How to address stability issues during biological assays under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. LC-MS analysis reveals degradation at pH <4 (amide bond hydrolysis) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Tₐ >200°C), guiding storage conditions (desiccated, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.